molecular formula C22H20N4OS B2533253 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine CAS No. 1114909-45-3

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine

Cat. No.: B2533253
CAS No.: 1114909-45-3
M. Wt: 388.49
InChI Key: OJLGYLKOTQVCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 4-methylphenyl group at position 6 and a 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further modified with a 3,4-dimethylphenyl group and a methylsulfanyl linker. For example, compounds with similar pyridazine-oxadiazole hybrids are synthesized via nucleophilic substitution or condensation reactions involving sulfonyl chlorides or amidoximes . Its molecular formula is inferred as C₂₃H₂₁N₄OS (exact mass: 413.14 g/mol), though this requires validation through dedicated characterization .

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-14-4-7-17(8-5-14)19-10-11-21(25-24-19)28-13-20-23-22(26-27-20)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLGYLKOTQVCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the sulfanyl bridge, and the construction of the pyridazine ring with appropriate substitutions. Common reagents used in these steps include hydrazine derivatives, thionyl chloride, and various aryl halides. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, palladium on carbon, ethanol as solvent.

    Substitution: Nitric acid, sulfuric acid, bromine, chloroform as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a subject of interest in medicinal research:

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety often demonstrate significant anticancer properties. The mechanism involves:

  • Inhibition of Histone Deacetylases (HDAC) : This inhibition can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
  • Targeting Thymidylate Synthase and Topoisomerase II : These enzymes are crucial for DNA synthesis and repair, and their inhibition disrupts cancer cell proliferation.

A study highlighted that derivatives of oxadiazoles can effectively inhibit various cancer cell lines, suggesting that this compound may possess similar capabilities .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole ring is often linked to enhanced antimicrobial effects due to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .

Case Study: Anticancer Properties

A series of experiments were conducted to evaluate the anticancer effects of various oxadiazole derivatives, including those similar to the compound . The results indicated:

  • Cell Line Testing : Significant cytotoxicity was observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanistic Studies : Flow cytometry analysis showed an increase in early apoptosis markers upon treatment with the compound, indicating its potential as a therapeutic agent against cancer .

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial properties:

  • Testing Against Bacterial Strains : The compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Determined MIC values were significantly lower than those for traditional antibiotics, suggesting a potential for development into new antimicrobial therapies .

Summary Table of Biological Activities

Activity TypeMechanismTarget Organisms/CellsReference
AnticancerHDAC inhibition, targeting DNA synthesisMCF-7, A549 cancer cell lines
AntimicrobialDisruption of cell membranesStaphylococcus aureus, E. coli

Mechanism of Action

The mechanism of action of 3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, emphasizing differences in substituents, molecular features, and synthesis routes:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Key Data Reference
Target Compound 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole; 6-(4-methylphenyl)pyridazine C₂₃H₂₁N₄OS ~413.14 (inferred) Limited experimental data; inferred from analogs
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-(4-Methylphenyl)Pyridazine 3,4-dimethoxyphenyl (oxadiazole); 4-methylphenyl (pyridazine) C₂₂H₂₀N₄O₃S 420.48 CAS 1111316-45-0; commercial availability noted
3-(3,4-Dimethylphenyl)-6-({[3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)Pyridazine 3-ethoxyphenyl (oxadiazole); 3,4-dimethylphenyl (pyridazine) C₂₄H₂₃N₄O₂S 455.53 Structural analog with ethoxy substitution; no explicit data provided
3-({5-[(2-Amino-1,3-thiazol-4-yl)Methyl]-1,3,4-Oxadiazol-2-yl}Sulfanyl)-N-(4-Methylphenyl)Propanamide (7d) Thiazole-oxadiazole hybrid; propanamide linker C₁₆H₁₇N₅O₂S₂ 375.47 Melting point: 162–164°C; characterized via IR, NMR, and EI-MS
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Methyl)Sulfanyl]Pyridazine Trifluoromethylphenyl (oxadiazole); 3-methoxyphenyl (pyridazine) C₂₁H₁₅F₃N₄O₂S 468.43 Contains strong electron-withdrawing CF₃ group; ChemSpider ID referenced
3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-[4-(Propan-2-yl)Phenyl]Pyridazine 3,5-dimethoxyphenyl (oxadiazole); isopropylphenyl (pyridazine) C₂₄H₂₄N₄O₃S 448.50 Smiles notation provided; lacks physical property data

Key Observations:

Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) on the oxadiazole or pyridazine rings enhance lipophilicity and may influence bioavailability. The thioether linker (–S–) in the target compound and analogs contributes to conformational flexibility and sulfur-mediated interactions in biological systems .

Synthetic Pathways :

  • Analogs are synthesized via nucleophilic substitution (e.g., sulfonyl chloride reactions ) or cyclocondensation (e.g., amidoximes with esters ). The target compound likely follows similar routes, with pyridine or DMSO as solvents and Na₂SO₄ for drying .

Characterization Gaps :

  • While IR, NMR, and EI-MS data are available for some analogs (e.g., ), the target compound lacks explicit spectral or thermal data (e.g., melting point, solubility).

Biological Activity

3-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine is a compound that integrates a pyridazine core with oxadiazole and sulfanyl functionalities. This structural complexity suggests potential for diverse biological activities. The oxadiazole moiety, in particular, has been associated with various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 1325306-36-2

Anticancer Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. They target various mechanisms involved in cancer cell proliferation, including:

  • Inhibition of Enzymes : Compounds have been shown to inhibit thymidylate synthase and histone deacetylases (HDAC) which are critical in cancer cell growth and survival .
  • Cytotoxicity : Studies indicate that derivatives of oxadiazoles exhibit cytotoxic effects against several cancer cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .

Antimicrobial Activity

The biological activity of the oxadiazole derivatives extends to antimicrobial effects:

  • Broad Spectrum : These compounds have shown efficacy against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes or inhibiting specific enzymes critical for microbial survival .

Anti-inflammatory Effects

1,2,4-Oxadiazoles also exhibit anti-inflammatory properties by:

  • Inhibiting Pro-inflammatory Cytokines : These compounds can modulate the production of cytokines involved in inflammatory responses, thereby reducing inflammation in various models .

Study 1: Anticancer Mechanism

A study published in PMC explored the anticancer potential of oxadiazole derivatives. It highlighted the ability of these compounds to inhibit HDAC and telomerase activity in cancer cells, leading to reduced proliferation and increased apoptosis . The study utilized in vitro assays on multiple cancer cell lines to assess cytotoxicity.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to evaluate the inhibition zones produced by various concentrations of the compound .

Structure-Activity Relationship (SAR)

The biological activities of oxadiazole derivatives can be significantly influenced by their structural components:

  • Substituents : The presence of electron-donating or withdrawing groups on the aromatic rings can enhance or diminish activity.
  • Linker Variations : Modifications to the sulfanyl linker can impact bioavailability and target specificity.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis should involve coupling the 1,2,4-oxadiazole and pyridazine moieties via a sulfanyl linker. Key steps include:
  • Step 1 : Prepare the oxadiazole precursor via cyclization of amidoximes with carboxylic acid derivatives under acidic conditions .
  • Step 2 : Functionalize the pyridazine core at the 6-position with a 4-methylphenyl group using Suzuki-Miyaura cross-coupling .
  • Step 3 : Introduce the sulfanyl bridge via nucleophilic substitution between a chloromethyl-oxadiazole intermediate and a thiol-functionalized pyridazine .
  • Optimization : Apply statistical Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity) and reduce trial iterations. For example, a Central Composite Design (CCD) can identify optimal conditions for yield and purity .

Q. How should researchers characterize the molecular structure and confirm regioselectivity?

  • Methodological Answer : Use a combination of:
  • X-ray crystallography to resolve bond lengths/angles and validate the sulfanyl bridge connectivity (e.g., as in ’s analogous thiazolo-pyrrolo-pyrrole structure) .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups on phenyl rings, oxadiazole-pyridazine linkage). Compare chemical shifts with DFT-calculated spectra for regioselectivity validation .
  • High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and resolve contradictory kinetic data?

  • Methodological Answer :
  • Reaction Path Search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. ICReDD’s approach () combines computed activation energies with experimental kinetics to identify rate-determining steps .
  • Contradiction Resolution : If experimental data conflicts (e.g., unexpected byproducts), use in situ IR/Raman spectroscopy to detect transient species. Cross-validate with computational Gibbs free energy profiles to pinpoint competing pathways .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound’s derivatives?

  • Methodological Answer :
  • Systematic Substituent Variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) and assess effects on bioactivity. Use Hammett σ constants to correlate electronic effects with activity trends .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes) using AutoDock Vina. Compare docking scores with experimental IC50_{50} values to validate computational models .

Q. How can stability and degradation pathways be analyzed under varying conditions (pH, temperature, light)?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC-MS. Identify major degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard storage conditions. Use LC-QTOF to fragment degradation products and propose mechanistic pathways .

Q. What advanced techniques are suitable for probing intermolecular interactions in solid-state formulations?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and identify polymorph transitions.
  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns with computational crystal structure predictions (e.g., Mercury CSD) to detect amorphous vs. crystalline phases .
  • Solid-State NMR : Use 1H^1H-13C^{13}C CP/MAS to study hydrogen bonding and π-π stacking interactions between aromatic rings .

Data Contradiction Analysis Framework

Q. How should discrepancies between computational predictions and experimental results be addressed?

  • Methodological Answer :
  • Error Source Identification : Check for basis set limitations in DFT calculations (e.g., neglect of dispersion forces). Recompute with a larger basis set (e.g., def2-TZVP) and compare .
  • Experimental Validation : Repeat synthesis under inert conditions (e.g., glovebox) to rule out oxygen/moisture interference. Use control experiments (e.g., radical traps) to test competing mechanisms .

Tables for Key Data

Table 1 : Example DoE for Reaction Optimization (Based on )

VariableLow Level (-1)High Level (+1)Optimal Value
Temperature (°C)80120105
Catalyst (mol%)51512
SolventDMFTHFDMF/THF (3:1)

Table 2 : Stability Data Under Accelerated Conditions

ConditionDegradation ProductHalf-Life (Days)
40°C/75% RHSulfoxide derivative28
UV Light (254 nm)Pyridazine cleavage14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.